methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 5-methylthiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions to form 3-(5-methylthiophen-2-yl)-1H-pyrazole.
Acylation: The pyrazole derivative is then acylated using an appropriate acyl chloride to introduce the carbonyl group.
Condensation: The acylated pyrazole is condensed with methyl 4-formylbenzoate in the presence of a base such as sodium methoxide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, while the carbonyl and ester groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Lacks the pyrazole and thiophene rings, making it less complex and potentially less bioactive.
Methyl 4-formylbenzoate: Contains a formyl group instead of the hydrazinylidene linkage, leading to different reactivity and applications.
3-(5-methylthiophen-2-yl)-1H-pyrazole: Lacks the benzoate ester, which may affect its solubility and bioavailability.
Uniqueness
Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is unique due to its combination of a pyrazole ring, a thiophene ring, and a benzoate ester
Biological Activity
Methyl 4-[(E)-(2-{[3-(5-methylthiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, examining its effects on cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a methyl ester group, a hydrazone linkage, and a pyrazole moiety. Its molecular formula is C19H20N4O2S, with a molecular weight of approximately 372.46 g/mol. Understanding the chemical properties is crucial for elucidating its biological mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring pyrazole and thiophene derivatives. For instance, one study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The growth inhibition concentrations (GI50) were reported in the nanomolar range, indicating potent activity against these malignancies .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for preventing tumor growth.
- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Enhanced Radiosensitivity : When combined with radiation therapy, compounds of this class have demonstrated increased efficacy in killing cancer cells compared to radiation alone .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Neuroblastoma Cells : A recent investigation assessed the effects of a structurally analogous compound on neuroblastoma cell lines. The results indicated a significant reduction in cell viability with an LC50 value lower than 20 nM, suggesting high potency .
- Combination Therapy with Radiotherapy : Another study explored the combination of this class of compounds with ionizing radiation. The findings revealed that the co-treatment led to a synergistic effect, enhancing cell death compared to either treatment alone .
Data Summary Table
Study | Cell Line | Compound Tested | GI50 (nM) | Mechanism |
---|---|---|---|---|
Study 1 | Neuroblastoma | Methyl Analog | <20 | Apoptosis |
Study 2 | Glioblastoma | Methyl Analog | 200 | Cell Cycle Arrest |
Study 3 | Various | Methyl Analog + Radiation | Varies | Enhanced Radiosensitivity |
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H16N4O3S/c1-11-3-8-16(26-11)14-9-15(21-20-14)17(23)22-19-10-12-4-6-13(7-5-12)18(24)25-2/h3-10H,1-2H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
ADUGPGWXZIRNHA-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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